Perazine-d8 Dihydrochloride Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

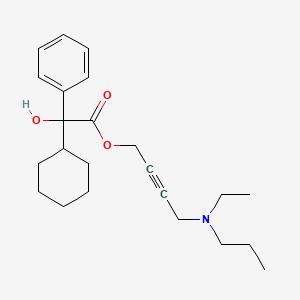

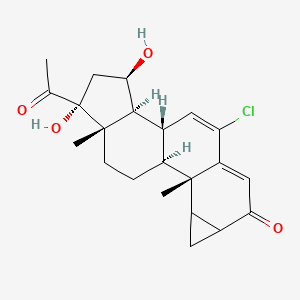

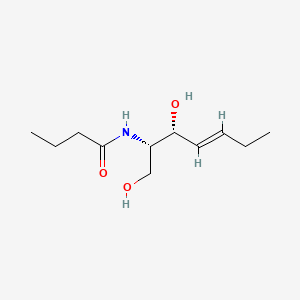

Perazine-d8 Dihydrochloride Salt is the labelled analogue of Perazine . It is a moderate-potency typical antipsychotic of the phenothiazine class . It is also a deuterated form of Perazine, a human cytochrome P450 isoenzyme 1A2 (CYP1A2) inhibitor .

Molecular Structure Analysis

The molecular formula of this compound is C20H19D8Cl2N3S . The molecular weight is 420.47 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C20H19D8Cl2N3S and molecular weight 420.47 . Other specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Enzyme Interaction

- Cytochrome P-450 Enzyme Interactions: Perazine undergoes extensive metabolism, and enzymes like CYP3A4 and CYP2C9 are identified as major mediators in this process. This knowledge is crucial in anticipating metabolic drug interactions and exploring the relevance of polymorphisms in metabolic enzymes (Störmer, Brockmöller, Roots, & Schmider, 2000).

Pharmacokinetics and Tissue Uptake

- Lysosomal Trapping Mechanisms: The contribution of lysosomal trapping to the total tissue uptake of perazine was studied, providing insights into the pharmacokinetic interaction between the neuroleptic and antidepressants. This study is pivotal for understanding complex psychiatric treatments (Daniel & Wójcikowski, 1999).

Synthesis and Internal Standards

- Deuterium Labeled Isotopes for Research: Deuterium-labeled isotopes of perazine, like hydroxyzine-d8, play a significant role in research for quantification analysis using HPLC-MS/MS. This is vital for the investigation of the non-isotopic forms of these compounds (Vohra, Sandbhor, & Wozniak, 2015).

Clinical Applications in Schizophrenia

- Efficacy in Schizophrenia Treatment: Perazine, a phenothiazine derivative, has been used for treating schizophrenia. Studies have focused on its effects compared to other treatments, providing valuable information for clinical applications (Leucht & Hartung, 2006).

Metabolic and Binding Studies

- Spectroscopic Studies of Binding Interaction: The binding interaction between perazine and bovine serum albumin was investigated using spectroscopic methods. This study is crucial for understanding the pharmacodynamics of perazine and its interaction with biological molecules (Mahanthappa, Gowda, Gowda, & Rengaswamy, 2016).

Wirkmechanismus

Target of Action

Perazine-d8 Dihydrochloride Salt is a deuterated form of Perazine . Perazine is a phenothiazine antipsychotic used in the acute and chronic treatment of psychotic disorders . It is known to inhibit human CYP1A2 .

Mode of Action

Perazine, the parent compound of this compound, is a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings . This results in flaccid paralysis of the worm .

Biochemical Pathways

Given its similarity to perazine, it is likely to influence the gabaergic system, which plays a crucial role in inhibitory neurotransmission in the central nervous system .

Pharmacokinetics

It is known that upon entry into the systemic circulation, perazine, the parent compound, is partly oxidized and partly eliminated as an unchanged compound .

Result of Action

Its parent compound, perazine, is used in the treatment of various conditions including dementia, depression, schizophrenia, anxiety disorders, and psychosomatic disorders . The therapeutic effects are likely due to its action on the GABAergic system .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Perazine-d8 Dihydrochloride Salt involves the deuteration of Perazine followed by conversion to the dihydrochloride salt form.", "Starting Materials": [ "Perazine", "Deuterium oxide (D2O)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol (EtOH)" ], "Reaction": [ "Perazine is dissolved in D2O and heated under reflux with a deuterium source, such as palladium on carbon, to incorporate deuterium into the molecule.", "The resulting Perazine-d8 is isolated and dissolved in anhydrous ethanol.", "Hydrochloric acid is added dropwise to the ethanol solution to form the dihydrochloride salt of Perazine-d8.", "The salt is then isolated by filtration and washed with ethanol.", "To remove any remaining acid, the salt is dissolved in water and neutralized with sodium hydroxide.", "The final product, Perazine-d8 Dihydrochloride Salt, is obtained by evaporating the solvent and drying the salt." ] } | |

CAS-Nummer |

1246815-57-5 |

Molekularformel |

C20H25N3S |

Molekulargewicht |

347.55 |

IUPAC-Name |

10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine |

InChI |

InChI=1S/C20H25N3S/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3/i13D2,14D2,15D2,16D2 |

InChI-Schlüssel |

WEYVCQFUGFRXOM-DBVREXLBSA-N |

SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 |

Synonyme |

10-[3-(4-Methyl-1-piperazinyl)propyl]-10H-phenothiazine-d8 Dihydrochloride Salt; 10-[3-(4-Methyl-1-piperazinyl)propyl]phenothiazine-d8 Dihydrochloride Salt; 10-[3-(4-Methylpiperazinyl)propyl]phenothiazine-d8 Dihydrochloride Salt; NSC 638694-d8 Dihydr |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl](/img/structure/B565376.png)

![2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy](/img/structure/B565396.png)